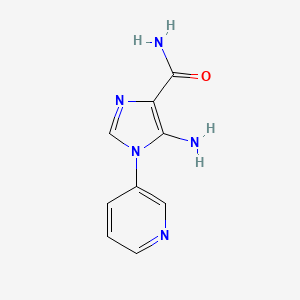

5-Amino-1-(pyridin-3-yl)-1H-imidazol-4-carboxamid

Übersicht

Beschreibung

5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Heterocyclic compounds are known for their wide range of applications in major fields, including in the pharmaceutical industry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-aminopyrazoles have been used as precursors in the synthesis of condensed heterocyclic systems . In one study, 5-aminopyrazole derivatives were synthesized through a two-component strategy that afforded phthalide-fused pyrazole derivatives .Molecular Structure Analysis

Pyrazoles, which are a class of five-membered heterocycles, are known for their structural diversity. They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis

5-Amino-pyrazoles have been used in a wide variety of chemical reactions to construct diverse heterocyclic scaffolds. These reactions include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Wissenschaftliche Forschungsanwendungen

Synthese von heterocyclischen Verbindungen

Die Verbindung wird bei der Synthese von 5-Amino-1H-pyrazolo[4,3-b]pyridin-Derivaten und der Annellierung von Imidazol- und Pyrimidinringen verwendet . Dieser Prozess beinhaltet die Reaktion von 1-Alkyl-N-Boc-5-Formylpyrazol-4-aminen mit Malononitril und Cyanoacetamid unter Bildung von 5-Amino-1H-pyrazolo[4,3-b]pyridin-Nitrilen und -Amiden .

Entwicklung von Medikamenten für das zentrale Nervensystem

Die Verbindung ist ein vielversprechendes Substrat für die Entwicklung von Medikamenten zur Behandlung des zentralen Nervensystems . Sie wurde unter den pyrazolo[4,3-b]-pyridin-Derivaten gefunden, die im Pyridinring aminofunktionalisiert sind .

Antivirene Anwendungen

Die Verbindung hat potenzielle antivirale Anwendungen. Sie wurde unter den pyrazolo[4,3-b]-pyridin-Derivaten gefunden, die im Pyridinring aminofunktionalisiert sind .

Entzündungshemmende Anwendungen

Die Verbindung hat potenzielle entzündungshemmende Anwendungen. Sie wurde unter den pyrazolo[4,3-b]-pyridin-Derivaten gefunden, die im Pyridinring aminofunktionalisiert sind .

Tumorbehandlung

Die Verbindung hat potenzielle Anwendungen in der Tumorbehandlung. Sie wurde unter den pyrazolo[4,3-b]-pyridin-Derivaten gefunden, die im Pyridinring aminofunktionalisiert sind .

Herz-Kreislauf-Behandlung

Die Verbindung hat potenzielle Anwendungen in der Herz-Kreislauf-Behandlung. Sie wurde unter den pyrazolo[4,3-b]-pyridin-Derivaten gefunden, die im Pyridinring aminofunktionalisiert sind .

Behandlung bakterieller Krankheiten

Die Verbindung hat potenzielle Anwendungen bei der Behandlung bakterieller Krankheiten. Sie wurde unter den pyrazolo[4,3-b]-pyridin-Derivaten gefunden, die im Pyridinring aminofunktionalisiert sind .

Antifungalaktivität

Die Verbindung hat potenzielle antimykotische Aktivität. Eine Reihe neuartiger 4-substituierter N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridin-3-sulfonamide wurde durch mehrstufige Reaktionen ausgehend von 4-Chlorpyridin-3-sulfonamid synthetisiert . Viele dieser Verbindungen zeigen eine höhere Wirksamkeit als Fluconazol, vor allem gegenüber Candida albicans und Rhodotorula mucilaginosa Spezies, mit MIC-Werten ≤ 25 µg/mL .

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been found to act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones . These targets play crucial roles in various physiological processes, including the regulation of stress response, growth, and digestion .

Mode of Action

Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a key role in cell cycle regulation . By inhibiting CDK2, these compounds can potentially halt the proliferation of cancer cells .

Biochemical Pathways

Related compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been found to inhibit janus kinase and phosphodiesterase i, affecting various signaling pathways involved in inflammation, immune response, and cell proliferation .

Result of Action

Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to exhibit cytotoxic activities against various cancer cell lines, including mcf-7 and hct-116 . These compounds have also been found to alter cell cycle progression and induce apoptosis within cancer cells .

Zukünftige Richtungen

The future directions for research on 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in the pharmaceutical industry. Given the wide range of biological activities exhibited by similar compounds, it could be a promising candidate for drug development .

Biochemische Analyse

Biochemical Properties

5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. These changes can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis. Furthermore, 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide has been observed to have cytotoxic effects on certain cancer cell lines, making it a potential candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, affecting its stability and efficacy. Studies have shown that the stability of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

In animal models, the effects of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide vary with different dosages. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth or modulating immune responses. At high doses, it can exhibit toxic or adverse effects, including organ damage or systemic toxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the overall bioavailability and efficacy of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide in the body .

Transport and Distribution

The transport and distribution of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function. The distribution of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide within tissues can also affect its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

5-amino-1-pyridin-3-ylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-2-1-3-12-4-6/h1-5H,10H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVCHXNAUQIDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=NC(=C2N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1446906.png)

![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446908.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446909.png)

![cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1446915.png)

![Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1446916.png)